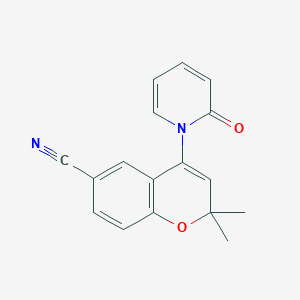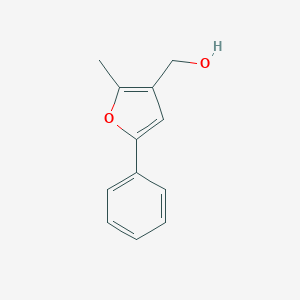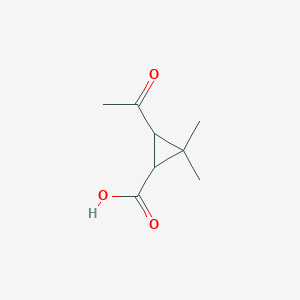
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid (ADCA) is a cyclic amino acid with a unique structure that has gained significant attention in scientific research. ADCA is a chiral molecule and exists in two enantiomeric forms, (R)-ADCA and (S)-ADCA. The synthesis of ADCA is challenging, and various methods have been developed to obtain this molecule. ADCA has shown promising results in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism Of Action
The mechanism of action of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is not well understood. However, studies have suggested that 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid may exert its biological effects by inhibiting the activity of specific enzymes, such as acetylcholinesterase and tyrosinase. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has also been reported to interact with specific receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the pathogenesis of neurodegenerative diseases.
Biochemical And Physiological Effects
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been reported to exhibit various biochemical and physiological effects. Studies have suggested that 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid may exhibit anticancer, antiviral, and antimicrobial activities by inhibiting the activity of specific enzymes. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has also been reported to exhibit antioxidant and anti-inflammatory activities. In addition, 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages And Limitations For Lab Experiments
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has several advantages and limitations for lab experiments. The asymmetric synthesis method for 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid produces high yields of enantiopure 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid, which is essential for studying the biological effects of this molecule. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is also stable under various conditions, making it suitable for use in various experiments. However, the synthesis of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is challenging and requires expertise in organic synthesis. In addition, the high cost of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid may limit its use in some experiments.
Future Directions
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has shown promising results in scientific research, and several future directions can be explored. Further studies are needed to understand the mechanism of action of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid and its potential applications in various scientific fields. The development of more efficient and practical methods for synthesizing 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is also essential. In addition, the use of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid in drug discovery and development should be explored further.
Scientific Research Applications
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been extensively studied for its potential applications in various scientific fields. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been reported to exhibit anticancer, antiviral, and antimicrobial activities. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has also been reported to exhibit antioxidant and anti-inflammatory activities.
properties
CAS RN |
111869-21-7 |
|---|---|
Product Name |
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-acetyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4(9)5-6(7(10)11)8(5,2)3/h5-6H,1-3H3,(H,10,11) |
InChI Key |
DBIPVNZNXKVLTL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(C1(C)C)C(=O)O |
Canonical SMILES |
CC(=O)C1C(C1(C)C)C(=O)O |
synonyms |
Cyclopropanecarboxylic acid, 3-acetyl-2,2-dimethyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



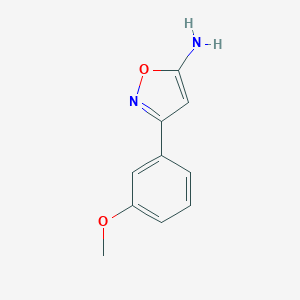
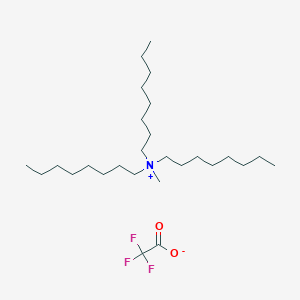


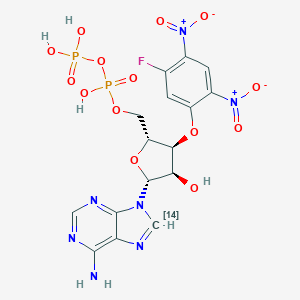
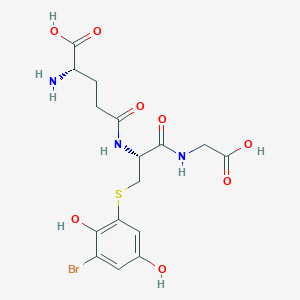


![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)

